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Compound of Interest

Compound Name:
Methyl 5-(Ethylsulfonyl)-2-

methoxybenzoate

Cat. No.: B1352686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a substituted aromatic compound belonging

to the family of benzoic acid esters. Its structure, featuring a methoxy group, a methyl ester,

and an ethylsulfonyl group, makes it a compound of interest in medicinal chemistry and organic

synthesis. The presence of the electron-withdrawing ethylsulfonyl group and the electron-

donating methoxy group on the benzene ring creates a unique electronic environment that

influences its reactivity and potential biological activity. This guide provides a comprehensive

overview of the chemical properties, synthesis, and spectral characteristics of Methyl 5-
(ethylsulfonyl)-2-methoxybenzoate, offering valuable insights for its application in research

and development. While this compound is not as extensively documented as some of its

analogs, this guide consolidates available data and provides expert analysis to support its use

in the laboratory.

Physicochemical Properties
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a white to off-white crystalline solid at room

temperature. The ethylsulfonyl moiety generally enhances the solubility of the compound in

polar organic solvents.[1] It is stable under normal laboratory conditions.
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Property Value Source

CAS Number 62140-67-4 [1]

Molecular Formula C₁₁H₁₄O₅S [1]

Molecular Weight 258.29 g/mol [1]

Appearance
White to almost white powder

to crystal
[1]

Melting Point 124.0 - 128.0 °C TCI America

SMILES
O=C(OC)C1=C(OC)C=CC(S(C

C)(=O)=O)=C1
[1]

InChI

1S/C11H14O5S/c1-4-

17(13,14)8-5-6-10(15-2)9(7-

8)11(12)16-3/h5-7H,4H2,1-

3H3

[1]

Synthesis and Purification
While a specific, validated synthesis for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is not

extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be

designed based on established organic chemistry principles and analogous transformations. A

common strategy for the introduction of a sulfonyl group onto an aromatic ring is through

chlorosulfonylation followed by reaction with a suitable nucleophile or a Friedel-Crafts type

reaction. A highly practical approach would involve the sulfonation of methyl 2-

methoxybenzoate.

Proposed Synthetic Pathway
A logical synthetic pathway would start with the readily available methyl 2-methoxybenzoate.

The key step is the introduction of the ethylsulfonyl group at the 5-position. This can be

achieved through a two-step process: chlorosulfonylation followed by a reaction with a source

of the ethyl group.
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Methyl 2-methoxybenzoate Methyl 2-methoxy-5-(chlorosulfonyl)benzoate1. Chlorosulfonic acid Methyl 5-(ethylsulfonyl)-2-methoxybenzoate2. Sodium sulfite, then Ethyl iodide
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Caption: Proposed synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate.

Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 2-methoxy-5-(chlorosulfonyl)benzoate

Rationale: Chlorosulfonic acid is a powerful electrophile that can directly sulfonylate the

activated aromatic ring of methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-

director, and due to steric hindrance at the ortho position, the sulfonation is expected to

occur predominantly at the para position (position 5).

In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a gas outlet connected to a trap for acidic gases, add methyl 2-

methoxybenzoate (1 equivalent).

Cool the flask in an ice-water bath to 0-5 °C.

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring

the internal temperature does not exceed 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3

hours.

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

The solid precipitate, methyl 2-methoxy-5-(chlorosulfonyl)benzoate, is collected by vacuum

filtration and washed with cold water until the filtrate is neutral.

Dry the product under vacuum.

Step 2: Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
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Rationale: The resulting sulfonyl chloride is a versatile intermediate. A common method to

form an alkyl sulfone is to first reduce the sulfonyl chloride to a sulfinate salt, which is then

alkylated.

In a round-bottom flask, dissolve the crude methyl 2-methoxy-5-(chlorosulfonyl)benzoate (1

equivalent) in a suitable solvent such as a mixture of water and dioxane.

Cool the solution in an ice bath and add a solution of sodium sulfite (1.5 equivalents) in water

dropwise.

Allow the reaction to stir at room temperature overnight.

The solvent is then removed under reduced pressure to yield the crude sodium sulfinate salt.

The crude salt is redissolved in a polar aprotic solvent like DMF.

Ethyl iodide (1.2 equivalents) is added, and the mixture is heated to 60-70 °C for several

hours until the reaction is complete (monitored by TLC).

After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is evaporated under reduced pressure.

The crude product is purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes) to afford pure Methyl 5-(ethylsulfonyl)-2-
methoxybenzoate.

Spectroscopic Analysis
While experimental spectra for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate are not readily

available in public databases, its spectral characteristics can be reliably predicted based on its

structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

protons of the methyl ester, methoxy, and ethylsulfonyl groups.
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Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex

multiplet or as distinct doublets and a doublet of doublets due to their coupling patterns. The

proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at

C3 a doublet. Their chemical shifts will be in the range of δ 7.0-8.0 ppm.

Methoxy Protons (3H): A sharp singlet around δ 3.9-4.0 ppm.

Methyl Ester Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.

Ethylsulfonyl Protons (5H): A quartet for the methylene group (-CH₂-) around δ 3.1-3.3 ppm

and a triplet for the methyl group (-CH₃) around δ 1.2-1.4 ppm, with a coupling constant of

approximately 7 Hz.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing

the methoxy group will be the most shielded (downfield), while the carbon attached to the

sulfonyl group will be deshielded (upfield).

Methoxy Carbon: A signal around δ 56 ppm.

Methyl Ester Carbon: A signal around δ 52 ppm.

Ethylsulfonyl Carbons: The methylene carbon will appear around δ 50-55 ppm, and the

methyl carbon will be in the upfield region, around δ 7-10 ppm.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
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S=O Stretch (Sulfone): Two strong absorption bands, one asymmetric and one symmetric, in

the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

C-O Stretch (Ester and Ether): Strong absorptions in the range of 1000-1300 cm⁻¹.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would

be observed at m/z 258. Key fragmentation patterns would likely involve:

Loss of the methoxy group from the ester (-OCH₃) to give a fragment at m/z 227.

Loss of the ethyl group (-CH₂CH₃) from the sulfonyl moiety to give a fragment at m/z 229.

Cleavage of the C-S bond, leading to fragments corresponding to the ethylsulfonyl group and

the methoxy-methylbenzoate radical.

Safety and Handling
Based on the Safety Data Sheet for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate provided

by Sigma-Aldrich, the compound is classified with the following hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.

P280: Wear protective gloves/protective eye protection/face protection.

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound.

This includes working in a well-ventilated fume hood, using appropriate personal protective

equipment (PPE) such as safety goggles, gloves, and a lab coat. In case of accidental

exposure, follow the first-aid measures outlined in the safety data sheet.

Applications and Research Interest
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate serves as a valuable building block in organic

synthesis, particularly in the development of pharmaceutical agents.[1] The ethylsulfonyl group

is a common feature in many biologically active molecules, often acting as a hydrogen bond

acceptor and influencing the compound's pharmacokinetic properties.

The primary interest in this compound stems from its structural similarity to key intermediates

used in the synthesis of antipsychotic drugs like amisulpride. The 4-amino analog of Methyl 5-
(ethylsulfonyl)-2-methoxybenzoate is a direct precursor to amisulpride.[2][3] Therefore, the

title compound can be envisioned as a starting material for the synthesis of amisulpride

analogs where the 4-amino group is replaced by other functionalities, allowing for structure-

activity relationship (SAR) studies.

Furthermore, aryl sulfones are a well-established class of compounds with a broad range of

biological activities, including acting as inhibitors for various enzymes such as kinases. The

unique substitution pattern of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate makes it an

attractive scaffold for the design and synthesis of novel small molecule inhibitors in drug

discovery programs.
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Conclusion
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a chemical compound with significant

potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of

its known and predicted chemical properties, a plausible and detailed synthetic protocol, and

an analysis of its expected spectroscopic features. The provided safety information ensures its

proper handling in a laboratory setting. For researchers and drug development professionals,

this compound represents a versatile building block for the creation of novel molecules with

potential therapeutic applications. Further research into its synthesis, reactivity, and biological

activity is warranted to fully explore its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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